Solusprin
Overview
Description
Supramolecular chemistry focuses on the design, synthesis, and characterization of molecules that form higher-order structures through non-covalent interactions. This field provides fundamental insights into the molecular assembly and is crucial for developing novel materials and understanding biological processes.
Synthesis Analysis
The synthesis of complex molecular systems often employs "click" chemistry approaches, as demonstrated in the synthesis of nonspherical, polyhedral oligomeric silsesquioxane (POSS)-based molecular Janus particles. This method efficiently installs versatile functionalities on POSS cages, demonstrating a model system for understanding self-assembly and hierarchical structure formation (Li et al., 2011).
Molecular Structure Analysis
Molecular structure analysis in supramolecular chemistry often involves understanding how molecules self-organize into ordered structures. The study of Keggin-based supramolecular architectures illustrates how pH controls the topological structures of these complexes, highlighting the importance of environmental factors in molecular assembly (Zheng et al., 2005).
Chemical Reactions and Properties
Chemical reactions in supramolecular systems can be tailored to achieve controlled assembly of nanostructures, as shown in a study where a condensation reaction between 1,2-aminothiol and 2-cyanobenzothiazole was controlled in vitro and in living cells. This research underscores the potential for designing reactions that occur under specific conditions, paving the way for targeted molecular assembly (Liang et al., 2010).
Physical Properties Analysis
The physical properties of supramolecular systems, such as solvation dynamics, play a critical role in their function and stability. Studies have shown that water molecules confined in a supramolecular assembly control reactivity and dynamics in a unique way, significantly impacting the system's physical properties (Bhattacharyya, 2003).
Chemical Properties Analysis
The chemical properties of supramolecular structures can be profoundly influenced by their assembly and interaction with the environment. For instance, the development of cucurbiturils (CBn) has highlighted their ability to form stable complexes with various guests, demonstrating the potential of supramolecular containers in sensing and drug delivery applications (Assaf & Nau, 2015).
Scientific Research Applications
The SOLVD Studies
Background and Objectives : The SOLVD (Studies of Left Ventricular Dysfunction) program focused on evaluating the effects of enalapril in patients with left ventricular (LV) dysfunction. It included trials for patients with overt congestive heart failure (CHF) and without overt CHF, alongside sub-studies examining various intermediate outcomes such as LV function, hemodynamics, hormones, and quality of life (Yusuf, 1990).
Long-term Effects and Morbidity : A study conducted 15 years after the SOLVD trial highlighted the impact of early versus delayed enalapril treatment in patients with left ventricular systolic dysfunction, focusing on morbidity and mortality (Ahn et al., 2006).
Structural and Functional Changes : Another SOLVD substudy revealed that enalapril therapy significantly improved LV structure and function in patients with LV dysfunction, suggesting its effectiveness in inhibiting LV remodeling (Greenberg et al., 1995).
Additional Research Applications
Antipsychotic Drug Comparisons : Research on the atypical antipsychotic amisulpride, comparing its isomers and effects with other drugs, provided insights into its discriminative stimulus properties. Such studies contribute to a better understanding of antipsychotic drug mechanisms (Donahue et al., 2017).
Amisulpride in Schizophrenia Management : A review of amisulpride (Solian) usage in schizophrenia management discussed its dopamine receptor binding properties and compared its efficacy and tolerability with other antipsychotics (McKeage & Plosker, 2004).
Heart Failure Prevention and Treatment : The SOLVD prevention trial highlighted the use of enalapril in patients with asymptomatic left ventricular dysfunction, demonstrating its efficacy in reducing the development and hospitalization due to heart failure (Pitt, 1993).
Heart Failure Management : An overview of the SOLVD trial's role in heart failure management, emphasizing the importance of the trial in establishing treatment guidelines (Leier, 2004).
Photovoice in Indigenous Research : An evaluation of Photovoice, a community-based participatory research method, was used in partnership with a First Nation in Western Canada. This study highlights the method's effectiveness in addressing cultural preferences and balancing power dynamics in research (Castleden & Garvin, 2008).
Enalapril in Heart Failure Trials : The SOLVD Treatment Trial's economic analysis examined the cost-effectiveness of enalapril therapy in patients with symptomatic heart failure, providing insights into the long-term financial implications of this treatment approach (Glick et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBCTCGUOQYZHK-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958944 | |
Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Solusprin | |
CAS RN |
37933-78-1 | |
Record name | L-Lysine acetylsalicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37933-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylsalicylic acid lysinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetyloxy)benzoic acid--lysine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine o-acetoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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